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Introduction
CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that

plays a significant role in inflammation and immune responses.[1][2] Activation of the P2X7

receptor by extracellular ATP triggers the release of pro-inflammatory cytokines, including

interleukin-1β (IL-1β) and IL-18, making it a therapeutic target for inflammatory diseases such

as rheumatoid arthritis.[2] Developed by Pfizer, CE-224535 has been investigated for its

potential as a disease-modifying antirheumatic drug (DMARD).[1][2] Although it showed a

favorable safety and pharmacokinetic profile in preclinical and early clinical studies, it did not

demonstrate significant efficacy in a Phase IIA clinical trial for rheumatoid arthritis.

These application notes provide a summary of the available preclinical data and detailed

protocols for conducting in vivo animal studies with CE-224535, focusing on rheumatoid

arthritis models.

Mechanism of Action
CE-224535 exerts its pharmacological effect by selectively blocking the P2X7 receptor. The

binding of extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading

to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical upstream event for the

assembly and activation of the NLRP3 inflammasome. The activated inflammasome then

cleaves pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-
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18 into their mature, secretable forms. By antagonizing the P2X7 receptor, CE-224535 inhibits

this signaling cascade, thereby reducing the release of key inflammatory cytokines.
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P2X7 receptor signaling pathway and the inhibitory action of CE-224535.

Data Presentation
Pharmacokinetic Parameters of CE-224535 in Preclinical
Species

Species
Dose
(mg/kg)

Route

Plasma
Clearanc
e
(mL/min/k
g)

Half-life
(h)

Oral
Bioavaila
bility (%)

Referenc
e

Rat 5 Oral 11 2.4 2.6

Dog N/A N/A N/A 0.77 59

Monkey N/A N/A N/A 0.46 22

N/A: Not available in the public search results.
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In Vivo Efficacy in Animal Models of Rheumatoid
Arthritis
Specific quantitative efficacy data for CE-224535 in preclinical models of rheumatoid arthritis

(e.g., percentage reduction in paw swelling or arthritis index scores) are not readily available in

the public domain. However, it was advanced to clinical trials based on promising, yet

unpublished, preclinical data. The following sections detail the protocols for the animal models

in which CE-224535 would have been tested.

Experimental Protocols
Formulation of CE-224535 for In Vivo Administration
For oral administration in animal studies, CE-224535 can be formulated as a suspension. A

common vehicle for oral gavage in rodents is 0.5% methylcellulose in water.

Preparation of Dosing Suspension (Example for a 10 mg/mL suspension):

Weigh the required amount of CE-224535 powder.

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

Gradually add the CE-224535 powder to the vehicle while vortexing or stirring to ensure a

uniform suspension.

The suspension should be prepared fresh daily and stored at 4°C, protected from light.

Ensure the suspension is thoroughly mixed before each administration.

Animal Models of Rheumatoid Arthritis
The two most common and well-validated rodent models for studying the efficacy of anti-

arthritic compounds are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

The CIA model is widely used as it shares many immunological and pathological features with

human rheumatoid arthritis.

Materials:
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Animals: Male Lewis or Dark Agouti rats, 8-10 weeks old.

Collagen: Bovine or chicken type II collagen, dissolved in 0.05 M acetic acid to a

concentration of 2 mg/mL.

Adjuvant: Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

Dosing Vehicle: 0.5% methylcellulose in water.

CE-224535

Induction Protocol:

Day 0 (Primary Immunization):

Prepare an emulsion of type II collagen and CFA (1:1 ratio).

Inject 0.1 mL of the emulsion intradermally at the base of the tail.

Day 7 (Booster Immunization):

Prepare an emulsion of type II collagen and IFA (1:1 ratio).

Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.

Disease Onset: Arthritis typically develops between days 10 and 14 after the primary

immunization.

Treatment Protocol (Therapeutic):

Begin daily oral administration of CE-224535 (e.g., 5-50 mg/kg) or vehicle upon the first

signs of arthritis (e.g., day 11).

Continue daily dosing for a predefined period (e.g., 14-21 days).

Efficacy Endpoints:

Clinical Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of

erythema and swelling (0 = normal, 4 = severe swelling and redness of the entire paw and
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digits). The maximum score per animal is 16.

Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or

the thickness using a digital caliper every 2-3 days.

Histopathology: At the end of the study, collect joints for histological analysis to assess

inflammation, pannus formation, cartilage damage, and bone erosion.

Biomarkers: Measure serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-

collagen antibodies.

Experimental Workflow for CIA Model
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Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.
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The AIA model is another robust model of inflammatory arthritis, particularly useful for

screening anti-inflammatory compounds.

Materials:

Animals: Female Lewis rats, 8-10 weeks old.

Adjuvant:Mycobacterium butyricum or Mycobacterium tuberculosis suspended in mineral oil

(Incomplete Freund's Adjuvant).

Dosing Vehicle: 0.5% methylcellulose in water.

CE-224535

Induction Protocol:

Day 0:

Inject 0.1 mL of the Mycobacterium suspension intradermally into the base of the tail or a

hind paw.

Disease Onset: A primary swelling appears at the injection site, followed by a secondary,

systemic arthritic response in the non-injected paws, typically starting around day 10.

Treatment Protocol (Prophylactic or Therapeutic):

Prophylactic: Begin daily oral administration of CE-224535 or vehicle on Day 0 and continue

for the duration of the study (e.g., 21-28 days).

Therapeutic: Begin daily oral administration of CE-224535 or vehicle after the onset of

secondary inflammation (e.g., day 10).

Efficacy Endpoints:

Similar to the CIA model: clinical arthritis score, paw volume/thickness, histopathology, and

inflammatory biomarkers.

Safety and Toxicology
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In preclinical studies, CE-224535 demonstrated a good safety profile. Daily oral administration

of up to 500 mg/kg for 4 days in rats resulted in no observed toxicity.

Conclusion
CE-224535 is a selective P2X7 receptor antagonist with a well-defined mechanism of action

relevant to inflammatory diseases. While it ultimately did not show efficacy in human

rheumatoid arthritis, the protocols described here for in vivo animal models of arthritis provide a

framework for evaluating the preclinical efficacy of CE-224535 or other compounds targeting

the P2X7 pathway. Careful adherence to these established protocols is crucial for obtaining

reproducible and reliable data in the drug development process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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